6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

Catalog No.
S752255
CAS No.
72040-64-3
M.F
C16H27N3O4S
M. Wt
357.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-...

CAS Number

72040-64-3

Product Name

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid

Molecular Formula

C16H27N3O4S

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1

InChI Key

CMUGHZFPFWNUQT-HUBLWGQQSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Synonyms

6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic Acid; 6-[(Biotinyl)amino]hexanoic acid; Biotin X;

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Enzyme Cofactor:

Biotin functions as a vital cofactor for several enzymes, playing a key role in facilitating various metabolic pathways, including:

  • Fatty acid synthesis and degradation
  • Glucose metabolism
  • Branched-chain amino acid metabolism

Nutritional Research:

Biotin deficiency is a rare condition but can manifest through various symptoms like hair loss, dermatitis, and neurological issues. Research studies investigate the role of biotin supplementation in:

  • Addressing biotin deficiency and its associated health problems
  • Evaluating potential benefits in specific populations, such as pregnant women and individuals with certain medical conditions, like diabetes

Drug Development:

Biotin's unique structure and binding properties have led to its exploration in the development of novel drugs for various conditions:

  • Biotinylated molecules can be used to target specific cells or tissues for drug delivery, improving drug efficacy and reducing side effects
  • Researchers are investigating the potential of biotin-conjugated drugs for treating cancers and other diseases

Biochemistry and Cell Biology:

Biotin plays a crucial role in various cellular processes, making it a valuable tool in:

  • Studying protein-protein interactions and cellular signaling pathways
  • Investigating the function and regulation of biotin-dependent enzymes within cells
  • Bioepiderm is a naturally occurring molecule found in various organisms, including bacteria and yeast [].
  • Its significance lies in its potential role as a precursor in the biosynthesis of biotin (vitamin B7) []. Biotin is a crucial vitamin involved in various metabolic processes [].

Molecular Structure Analysis

  • The key feature of Bioepiderm is the presence of two interesting ring structures:
    • A five-membered heterocyclic ring called thieno[3,4-d]imidazole, containing sulfur and nitrogen atoms [].
    • A six-membered carboxylic acid group (COOH) attached to a hexane chain [].
  • These functionalities are linked by an amide bond (C(=O)-NH), forming a complex molecule [].

Chemical Reactions Analysis

  • The specific synthesis pathway of Bioepiderm in vivo remains under investigation []. However, research suggests its potential role as a precursor in biotin biosynthesis [].
  • Bioepiderm might undergo enzymatic conversion to form intermediates that eventually lead to biotin []. Unfortunately, detailed balanced chemical equations for this process are not yet available.

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties like melting point, boiling point, and solubility for Bioepiderm is scarce due to the challenges in isolating and purifying this molecule from biological sources [].
  • As mentioned earlier, Bioepiderm is believed to be a precursor in biotin biosynthesis []. Biotin acts as a coenzyme for several enzymes involved in important metabolic pathways like fatty acid synthesis and gluconeogenesis []. However, the detailed mechanism by which Bioepiderm is converted to biotin and how it influences these pathways requires further research [].
  • Information on the safety profile and potential hazards associated with Bioepiderm is limited due to its rarity and lack of widespread use.
  • As a general precaution, handling unknown compounds requires following standard laboratory safety protocols.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

357.17222752 g/mol

Monoisotopic Mass

357.17222752 g/mol

Heavy Atom Count

24

Wikipedia

6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid

Dates

Modify: 2023-08-15

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